N-(pentafluorophenyl)nicotinamide
Overview
Description
N-(pentafluorophenyl)nicotinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pentafluorophenyl group attached to the nitrogen atom of the nicotinamide moiety
Scientific Research Applications
Chemistry: N-(pentafluorophenyl)nicotinamide is used as a building block in organic synthesis. Its unique reactivity makes it valuable for the preparation of complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound is explored for its potential use in drug development. Its structural features may contribute to the design of new drugs with improved efficacy and selectivity.
Industry: this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties enhance the performance of these materials in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pentafluorophenyl)nicotinamide typically involves the reaction of nicotinic acid or its derivatives with pentafluorophenylamine. One common method is the direct amidation of nicotinic acid with pentafluorophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(pentafluorophenyl)nicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Reduction Reactions: The amide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The nicotinamide moiety can undergo oxidation to form nicotinic acid derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed:
Substitution Reactions: Products include various substituted pentafluorophenyl derivatives.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major products are nicotinic acid derivatives.
Mechanism of Action
The mechanism of action of N-(pentafluorophenyl)nicotinamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The pentafluorophenyl group can enhance the compound’s binding affinity to certain targets, while the nicotinamide moiety can participate in redox reactions and other biochemical processes. These interactions can influence cellular pathways and physiological responses .
Comparison with Similar Compounds
- N-(2-chlorophenyl)nicotinamide
- N-(3-chlorophenyl)nicotinamide
- N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)nicotinamide
Comparison: N-(pentafluorophenyl)nicotinamide is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its chlorinated or brominated counterparts. Additionally, the pentafluorophenyl group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5F5N2O/c13-6-7(14)9(16)11(10(17)8(6)15)19-12(20)5-2-1-3-18-4-5/h1-4H,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDPGUWUGBXVDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=C(C(=C(C(=C2F)F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5F5N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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